3-allyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one 3-allyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14946134
InChI: InChI=1S/C20H22N4O2S2/c1-5-8-23-19(26)15(28-20(23)27)9-14-17(21-10-12(2)3)22-16-7-6-13(4)11-24(16)18(14)25/h5-7,9,11-12,21H,1,8,10H2,2-4H3/b15-9-
SMILES:
Molecular Formula: C20H22N4O2S2
Molecular Weight: 414.5 g/mol

3-allyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

CAS No.:

Cat. No.: VC14946134

Molecular Formula: C20H22N4O2S2

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

3-allyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one -

Specification

Molecular Formula C20H22N4O2S2
Molecular Weight 414.5 g/mol
IUPAC Name (5Z)-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C20H22N4O2S2/c1-5-8-23-19(26)15(28-20(23)27)9-14-17(21-10-12(2)3)22-16-7-6-13(4)11-24(16)18(14)25/h5-7,9,11-12,21H,1,8,10H2,2-4H3/b15-9-
Standard InChI Key VCYZFEFUFBZTFT-DHDCSXOGSA-N
Isomeric SMILES CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)NCC(C)C)C=C1
Canonical SMILES CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)NCC(C)C)C=C1

Introduction

The compound 3-allyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule that integrates a thiazole ring, a pyrimidine moiety, and an allyl group. These structural features make it a promising candidate in medicinal chemistry due to its potential pharmacological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound involves multi-step reactions that allow for precise incorporation of functional groups. A typical synthetic route includes:

  • Formation of the thiazole ring through cyclization reactions.

  • Introduction of the pyrimidine moiety using pyridine-based intermediates.

  • Final coupling with an allyl group to achieve the target compound.

General Reaction Scheme:

  • Starting Materials: Commercially available thiourea derivatives and pyrimidine precursors.

  • Reagents: Potassium carbonate as a base, carbon disulfide for thiolation, and ethanol as a solvent.

  • Purification: Recrystallization using dimethylformamide (DMF) and ethanol mixtures.

Pharmacological Potential

Preliminary studies suggest that this compound exhibits significant biological activity due to its structural features. Key potential applications include:

Antimicrobial Activity

The presence of thiazole and pyrimidine rings enhances its ability to inhibit microbial growth, making it a candidate for antifungal or antibacterial drug development.

Anti-inflammatory Effects

In silico docking studies have indicated potential inhibition of enzymes like 5-lipoxygenase (5-LOX), which are implicated in inflammatory diseases .

Analytical Characterization

To confirm the structure and purity of the compound, several analytical techniques are employed:

  • NMR Spectroscopy: Provides detailed information on hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • High Performance Liquid Chromatography (HPLC): Ensures purity and separation from by-products.

Example Data:

TechniqueKey Findings
1^1H-NMRSignals corresponding to allyl group hydrogens
13^{13}C-NMRPeaks indicative of thiazole carbons
MSMolecular ion peak at ~392 m/z

Future Research Directions

While preliminary studies highlight its potential, further research is needed to:

  • Optimize synthesis for higher yields and reduced environmental impact.

  • Conduct in vivo studies to evaluate pharmacokinetics and toxicity.

  • Develop analogs with improved efficacy or reduced side effects.

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